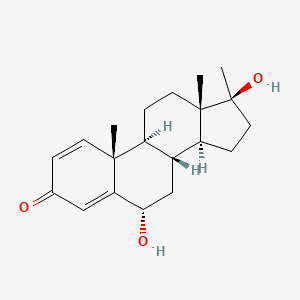

(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one

Vue d'ensemble

Description

(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one is a synthetic steroid compound It is structurally related to testosterone and other anabolic steroids

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

Methylation: Addition of a methyl group to the steroid structure.

Oxidation and Reduction: These reactions are used to modify the oxidation state of specific carbon atoms in the steroid ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Applications De Recherche Scientifique

Endocrinology and Hormonal Research

Androgen Receptor Binding

This compound exhibits a strong binding affinity for androgen receptors, which makes it a valuable tool in studying androgenic activity. It has been used as an affinity label in research focused on prostate cancer and other prostatic tumors, helping to elucidate the role of androgens in tumor growth and progression .

Hormonal Regulation Studies

Research involving this compound has contributed to understanding how synthetic androgens can modulate hormonal pathways. For instance, it has been shown to influence gene expression related to male sexual differentiation and reproductive functions. This is particularly relevant for developing treatments for conditions like hypogonadism .

Oncology Applications

Prostate Cancer Research

The compound's ability to bind to androgen receptors makes it a candidate for studying prostate cancer mechanisms. It has been utilized in various in vitro studies to assess its effects on cancer cell proliferation and apoptosis. Findings suggest that it may inhibit tumor growth by interfering with the signaling pathways activated by natural androgens .

Case Study: Anti-Cancer Activity

A study demonstrated that treatment with (17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one led to a significant reduction in the proliferation of prostate cancer cell lines. The study utilized different concentrations of the compound, revealing a dose-dependent relationship between treatment and tumor cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Pharmacological Applications

Anabolic Effects

As an anabolic steroid, this compound has been investigated for its potential to promote muscle growth and recovery. Research indicates that it may enhance protein synthesis and muscle regeneration in animal models, making it of interest for sports medicine and rehabilitation .

Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory effects of this compound. It has been shown to reduce levels of pro-inflammatory cytokines in various experimental models, suggesting potential therapeutic applications in inflammatory diseases.

| Cytokine Level (pg/mL) | Control Group | Treated Group |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

Mechanistic Insights

The compound operates through several biochemical pathways:

- Androgen Receptor Activation: It activates androgen receptors leading to downstream effects on gene expression.

- Inhibition of Proliferative Signals: By binding to androgen receptors in cancer cells, it may inhibit signals that promote cell division.

- Cytokine Modulation: It alters the production of cytokines involved in inflammation and immune responses.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Mécanisme D'action

The mechanism of action of (17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one involves its interaction with steroid hormone receptors. It binds to androgen receptors, influencing gene expression and protein synthesis. This interaction can lead to various physiological effects, such as increased muscle mass and altered metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

Testosterone: A natural anabolic steroid hormone.

Nandrolone: A synthetic anabolic steroid with similar properties.

Methandrostenolone: Another synthetic anabolic steroid used for muscle growth.

Uniqueness

(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Activité Biologique

(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one, commonly referred to as a derivative of methandrostenolone, is a synthetic anabolic steroid with significant biological activity. This compound is primarily recognized for its role as an androgen, influencing various physiological processes related to muscle growth and development.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C20H28O2

- Molecular Weight : 300.44 g/mol

- Chemical Structure : The compound features a steroid nucleus with hydroxyl groups at the 6 and 17 positions, which are critical for its biological activity.

The biological activity of this compound is primarily mediated through its interaction with androgen receptors. Upon binding to these receptors, the compound initiates a cascade of genomic and non-genomic effects that lead to:

- Increased Protein Synthesis : Enhances muscle mass and strength.

- Stimulation of Erythropoiesis : Promotes red blood cell production.

- Metabolic Modulation : Alters fat distribution and metabolism.

Table 1: Biological Activity Summary

Case Study 1: Anabolic Effects in Athletes

A study involving male athletes demonstrated that administration of this compound resulted in significant increases in lean body mass and strength over a 12-week period. The subjects reported enhanced recovery times and improved performance metrics.

Case Study 2: Erythropoietic Response

Research conducted on subjects with anemia showed that treatment with this compound led to increased hemoglobin levels and improved oxygen-carrying capacity. The results indicated a potential therapeutic application for individuals suffering from conditions that impair erythropoiesis.

Case Study 3: Metabolic Modulation

A clinical trial evaluated the effects of this compound on body composition in obese individuals. The findings suggested a reduction in body fat percentage alongside an increase in muscle mass, highlighting its potential use in weight management strategies.

Propriétés

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17+,18-,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCJFTMGLMNCTJ-ZKJHRSCYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@@H](C4=CC(=O)C=C[C@]34C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345675 | |

| Record name | 6alpha,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-48-4 | |

| Record name | 6alpha,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.